molecular formula C18H20N2O2 B5706397 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole

1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole

Cat. No.: B5706397
M. Wt: 296.4 g/mol
InChI Key: ZGHOHCFHIUDTDF-UHFFFAOYSA-N
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Description

1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a phenoxyethyl group, which is further substituted with a propan-2-yloxy group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using o-phenylenediamine and a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions.

    Substitution with Propan-2-yloxy Group: The final step involves the substitution of the phenoxy group with a propan-2-yloxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Comparison with Similar Compounds

Uniqueness: 1-[2-(3-Propan-2-yloxyphenoxy)ethyl]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

1-[2-(3-propan-2-yloxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(2)22-16-7-5-6-15(12-16)21-11-10-20-13-19-17-8-3-4-9-18(17)20/h3-9,12-14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHOHCFHIUDTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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